molecular formula C14H18Si B1394917 5-(Trimethylsilylethynyl)indane CAS No. 1216812-56-4

5-(Trimethylsilylethynyl)indane

Cat. No. B1394917
M. Wt: 214.38 g/mol
InChI Key: WTMAPKFZBYXACU-UHFFFAOYSA-N
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Description

5-(Trimethylsilylethynyl)indane is a chemical compound with the molecular formula C14H18Si . It falls under the category of chemical building blocks . The CAS number for this compound is 1216812-56-4 .

Scientific Research Applications

  • Chemical Sensing and Analysis : 5-(Trimethylsilylethynyl)indane derivatives have been explored for their use in chemical sensing. For example, a study by Rao et al. (2010) developed a boron–dipyrromethene based chemodosimeter utilizing a derivative of 5-(Trimethylsilylethynyl)indane for the selective colorimetric and fluorescent detection of fluoride ions (Rao, Mobin, & Ravikanth, 2010).

  • Synthesis of Complex Organic Molecules : Pankova et al. (2015) reported a method for synthesizing 2-(hetero)aryl-5-(trimethylsilylethynyl)oxazoles, indicating the utility of 5-(Trimethylsilylethynyl)indane derivatives in creating complex organic structures (Pankova, Stukalov, & Kuznetsov, 2015).

  • Development of Fluorescent Materials : Rodríguez et al. (2003) synthesized derivatives of 5-(Trimethylsilylethynyl)indane for the preparation of nanometer-sized conjugated oligomers, which showed fluorescence emission, suggesting applications in materials science (Rodríguez, Tejedor, Esquivias, & Díaz, 2003).

  • Organic Electronics : In the field of organic electronics, Tang et al. (2008) studied ethynyl-substituted molecules with 5-(Trimethylsilylethynyl)indane derivatives to investigate their impact on thin-film transistor mobility (Tang, Reichardt, Siegrist, Mannsfeld, & Bao, 2008).

  • Synthesis of Amino Acid Derivatives : Kotha and Brahmachary (2004) described the synthesis of a new amino acid derivative using a cobalt-mediated strategy, highlighting the role of 5-(Trimethylsilylethynyl)indane in producing silylated indane-based α-amino acid derivatives (Kotha & Brahmachary, 2004).

Future Directions

While specific future directions for 5-(Trimethylsilylethynyl)indane are not mentioned in the available resources, research into similar compounds such as azophenylindane based molecular motors (aphin-switches) suggests potential applications in advanced biological systems or in cases where on-demand disordering of molecular packing has value .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yl)ethynyl-trimethylsilane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H18Si/c1-15(2,3)10-9-12-7-8-13-5-4-6-14(13)11-12/h7-8,11H,4-6H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTMAPKFZBYXACU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=CC2=C(CCC2)C=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H18Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.38 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(Trimethylsilylethynyl)indane

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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